3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDIPZLKZONRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246701 | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327106-18-3 | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327106-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Use of Greener Solvents:traditional Syntheses Often Employ Volatile and Toxic Organic Solvents. Green Chemistry Promotes the Use of Safer Alternatives.nih.gov
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. mdpi.com Environmentally benign methods for synthesizing sulfonamides have been developed using water as the solvent, often in the presence of a base like Na₂CO₃ to scavenge HCl. sci-hub.semdpi.com This approach simplifies product isolation, often requiring only filtration. mdpi.com
Polyethylene Glycol (PEG): PEGs, such as PEG-400, are biodegradable, non-toxic, and recyclable solvents that have proven effective for sulfonamide synthesis. sci-hub.seacs.org
Deep Eutectic Solvents (DESs): Choline chloride-based DESs are environmentally responsible and reusable solvent systems that can be used for sulfonamide synthesis at ambient temperatures. researchgate.net
Alternative Energy Sources:these Methods Can Reduce Reaction Times and Energy Consumption Compared to Conventional Heating.nih.gov
Microwave-Assisted Synthesis: This technique can significantly accelerate the synthesis of sulfonamides, often leading to higher yields in shorter time frames. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can also enhance reaction rates and yields in sulfonamide synthesis. nih.gov
Eco Friendly Reagents and Catalysts:replacing Hazardous Reagents with Greener Alternatives is a Core Principle of Sustainable Chemistry.
Oxidative Chlorination: A sustainable method for synthesizing sulfonamides involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines. Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient and environmentally friendly oxidant for this purpose in sustainable solvents like water or ethanol. rsc.org
Flow Chemistry:continuous Flow Reactors Offer Advantages in Safety, Scalability, and Efficiency. the Synthesis of Sulfonamide Libraries Has Been Achieved Using Meso Reactor Apparatuses, Which Minimizes Waste and Employs Greener Media.acs.orgthis Technology Allows for Precise Control over Reaction Parameters, Leading to High Purity Products That Often Do Not Require Further Purification.acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule such as this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in this compound. The expected spectrum would show distinct signals for the protons on the phenyl ring, the propanoic acid chain, and the morpholine (B109124) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy would complement the ¹H NMR data by providing a count of the unique carbon environments in the molecule. Each carbon atom in this compound, from the carboxylic acid carbon to the carbons in the morpholine and phenyl rings, would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton networks within the propanoic acid chain and the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different structural fragments, such as linking the propanoic acid side chain to the phenyl ring and the sulfonyl group to both the phenyl and morpholine rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise measurement of its molecular weight, which can be used to confirm its molecular formula, C₁₃H₁₇NO₅S. Predicted monoisotopic mass for this compound is 299.08273 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum would also offer valuable structural information by showing how the molecule breaks apart, which can help to confirm the connectivity of its constituent parts.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 300.09001 | 164.6 |
| [M+Na]⁺ | 322.07195 | 169.6 |
| [M-H]⁻ | 298.07545 | 168.5 |
| [M+NH₄]⁺ | 317.11655 | 176.2 |
| [M+K]⁺ | 338.04589 | 167.6 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (strong bands in the 1350-1300 and 1160-1120 cm⁻¹ regions), and C-H, C-C, C-N, and C-O vibrations from the rest of the molecule.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. While the C=O stretch would be visible, the S=O stretches and the symmetric vibrations of the phenyl ring are often strong in Raman spectra. Non-polar bonds, which are weak in FT-IR, can sometimes be more readily observed in Raman spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the substituted benzene (B151609) ring. The presence of the sulfonyl and propanoic acid groups as substituents on the phenyl ring would influence the wavelength of maximum absorption (λmax) and the molar absorptivity. This data can be useful for quantitative analysis and for understanding the electronic properties of the molecule.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and specific bond lengths and angles are not available at this time.
The absence of a published crystal structure for this compound means that a definitive analysis of its solid-state conformation, including the precise arrangement of the morpholine ring, the sulfonyl group, the phenyl ring, and the propanoic acid side chain, cannot be conducted. Such a study would be invaluable for understanding the molecule's three-dimensional geometry, intermolecular interactions, and packing in the crystalline state.
While crystallographic data for structurally related compounds—such as other derivatives of phenylpropanoic acid or molecules containing a morpholine-4-sulfonyl moiety—exist, direct extrapolation of these findings to predict the precise structural parameters of the title compound would be speculative. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a crystalline compound, and such an analysis for this compound would be a valuable contribution to the chemical sciences.
Further research, involving the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is required to elucidate its definitive solid-state structure and conformational properties. The resulting data would allow for the creation of detailed data tables outlining its crystallographic parameters, as well as an in-depth discussion of its molecular conformation and supramolecular assembly.
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict a molecule's geometry, electronic structure, and spectroscopic characteristics. For a molecule like this compound, DFT, particularly using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be a common choice to balance computational cost and accuracy. nih.gov
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves finding the lowest energy conformation on the potential energy surface.
Conformational analysis would be performed to identify various stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its preferred shape. Studies on similar structures, like benzenesulfonamide, have shown that different conformations can exist with varying stabilities. acs.org For the target molecule, key rotations would be around the phenyl-sulfonyl bond, the sulfonyl-morpholine bond, and the bonds of the propanoic acid side chain.
Illustrative Data Table: Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | -60° | 0.00 | 75.3 |
| B | 180° | 0.85 | 20.1 |
| C | 60° | 1.20 | 4.6 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. indexcopernicus.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, as well as the morpholine oxygen, indicating sites prone to electrophilic attack.
Illustrative Data Table: Calculated Electronic Properties
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies (IR and Raman spectra) can be calculated to help assign experimental peaks to specific molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation of the compound. nih.gov UV-Vis absorption spectra can also be simulated to understand the electronic transitions within the molecule. bsu.by
Molecular Docking Simulations for Predictive Ligand-Target Interactions (in silico)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Based on its structural components, this compound could be docked against various putative biological targets. The sulfonamide group is a well-known pharmacophore for inhibitors of carbonic anhydrases. nih.gov The propanoic acid moiety is found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.govnih.gov Therefore, these would be logical initial targets for in silico screening.
Docking programs calculate a "docking score," which estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target. A lower score generally indicates a more favorable binding interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound.
Illustrative Data Table: Docking Scores with Putative Targets
| Putative Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| Carbonic Anhydrase II | 2CBE | -8.2 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.5 |
| mTOR Kinase | 4JT6 | -7.9 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Beyond the docking score, these simulations provide a detailed 3D model of the ligand-target complex. This allows for the visualization and analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex.
For this compound, one might predict that the carboxylate group could form hydrogen bonds or ionic interactions with basic amino acid residues (like Arginine or Lysine) in the active site. The sulfonyl oxygens could also act as hydrogen bond acceptors. The morpholine and phenyl rings would likely engage in hydrophobic or van der Waals interactions with nonpolar residues of the protein's binding pocket. acs.orgnih.gov This detailed characterization of the binding site is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Compound-Target Complexes
Molecular dynamics (MD) simulations offer a powerful computational microscope to examine the dynamic nature of interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govelifesciences.org By simulating the motions of atoms and molecules over time, MD can elucidate the stability of the compound-target complex, reveal key binding interactions, and characterize the conformational changes that occur upon binding. dovepress.com Such simulations are particularly valuable for understanding the intricacies of ligand recognition and for predicting the binding affinity of a compound. nih.gov
In a typical MD simulation study involving this compound, the compound would first be docked into the binding site of its putative protein target, which could be a G protein-coupled receptor (GPCR) or an enzyme, given the structural motifs of the compound. elifesciences.orgopenaccesspub.org This initial complex would then be solvated in a water box with appropriate ions to mimic physiological conditions, and the entire system would be subjected to energy minimization. Following this, the system would be gradually heated and equilibrated before a production MD run is performed for a duration ranging from nanoseconds to microseconds. dovepress.com
Analysis of the MD trajectory would provide critical data on the stability and dynamics of the complex. Key parameters that are typically monitored include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the network of hydrogen bonds formed between the ligand and the protein. A stable RMSD for both the protein and the ligand over the course of the simulation would indicate that the complex has reached a stable equilibrium. dovepress.com RMSF analysis would highlight flexible regions of the protein and how ligand binding might alter this flexibility. Furthermore, a detailed analysis of hydrogen bonds and other non-covalent interactions (e.g., hydrophobic, ionic) would identify the specific amino acid residues that are crucial for anchoring the compound in the binding pocket.
For instance, the morpholine oxygen of this compound could act as a hydrogen bond acceptor, while the propanoic acid moiety could form salt bridges with basic residues in the target protein. The sulfonyl group and the phenyl ring would likely engage in van der Waals and hydrophobic interactions. MD simulations can quantify the persistence of these interactions over time, providing a dynamic view that is not available from static docking studies.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound-Target Complex
| Parameter | Description | Illustrative Value |
|---|---|---|
| Simulation Time | Total duration of the production MD run. | 100 ns |
| Average RMSD (Protein) | Average Root Mean Square Deviation of the protein backbone atoms, indicating structural stability. | 2.5 Å |
| Average RMSD (Ligand) | Average Root Mean Square Deviation of the ligand atoms, indicating binding stability. | 1.2 Å |
| Key H-Bond Interactions | Persistent hydrogen bonds between the ligand and specific protein residues. | Propanoic acid - Lys198; Morpholine O - Asn112 |
| Binding Free Energy (MM/PBSA) | Estimated binding free energy calculated using Molecular Mechanics/Poisson-Boltzmann Surface Area. | -45.5 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.combenthamdirect.comnih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can guide the rational design of new, more potent analogues. arabjchem.orgjocpr.com A QSAR study on a series of analogues of this compound would involve the generation of a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 or Ki values).
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices. arabjchem.orgarkat-usa.org Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov
The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques. nih.gov A statistically robust and predictive QSAR model can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. The model can also provide insights into the mechanism of action by highlighting the key structural features that influence activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position leads to enhanced biological activity. nih.gov
For the rational design of analogues of this compound, a QSAR model could suggest modifications to the phenyl ring, the propanoic acid chain, or the morpholine moiety. For instance, the model might indicate that substitution on the phenyl ring with electron-withdrawing groups enhances activity, or that altering the length of the propanoic acid chain modulates receptor affinity. These predictions would guide medicinal chemists in designing a focused library of new analogues with a higher probability of success.
Table 2: Illustrative QSAR Model for Analogues of this compound
| Statistical Parameter | Description | Illustrative Value |
|---|---|---|
| N | Number of compounds in the training set. | 35 |
| r² | Coefficient of determination, indicating the goodness of fit. | 0.92 |
| q² | Cross-validated r², indicating the predictive ability of the model. | 0.75 |
| F-value | Fisher's F-test value, indicating the statistical significance of the model. | 85.3 |
| Key Descriptors | Molecular descriptors that significantly contribute to the model. | LogP, Dipole Moment, Molecular Surface Area |
Cheminformatics and Virtual Screening Methodologies for Compound Library Prioritization
Cheminformatics and virtual screening are powerful computational tools used to analyze large chemical databases and prioritize compounds for experimental testing. nih.gov These methods are particularly useful in the early stages of drug discovery for identifying novel hits from vast chemical libraries. researchgate.netacs.org In the context of this compound, these methodologies can be employed to search for other compounds with similar structural or pharmacophoric features that might exhibit the desired biological activity.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. researchgate.net If this compound is a known active molecule, a pharmacophore model can be generated based on its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore model can then be used as a 3D query to search large compound databases for molecules that match these features in the correct spatial arrangement. Similarity searching, using 2D fingerprints that encode the structural features of the molecule, is another common LBVS technique.
Structure-based virtual screening (SBVS), on the other hand, requires the 3D structure of the biological target. nih.gov In this approach, a library of compounds is computationally docked into the binding site of the target protein. The docked poses are then scored based on their predicted binding affinity, and the top-scoring compounds are selected for further investigation. This method is advantageous as it does not require prior knowledge of active ligands and can lead to the discovery of chemically novel scaffolds.
The application of these methodologies for the prioritization of a compound library related to this compound would involve several steps. First, a large virtual library of commercially available or synthetically accessible compounds would be assembled. This library could be filtered based on desirable physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Subsequently, either a ligand-based approach using this compound as a template or a structure-based approach using its biological target would be employed to screen the library. The output would be a ranked list of compounds, with the highest-ranking ones being the most promising candidates for experimental validation. This process significantly reduces the time and cost associated with high-throughput screening by focusing experimental efforts on a smaller, more promising set of compounds.
Table 3: Illustrative Virtual Screening Funnel for a Library of 1 Million Compounds
| Screening Stage | Method | Number of Compounds |
|---|---|---|
| Initial Library | A collection of commercially available compounds. | 1,000,000 |
| Drug-likeness Filtering | Application of filters like Lipinski's rule of five. | 750,000 |
| Pharmacophore Screening | 3D search using a model based on this compound. | 25,000 |
| Molecular Docking | Docking of the filtered hits into the target's binding site. | 1,000 |
| Final Hit List | Top-scoring compounds selected for experimental testing. | 100 |
Exploration of Biological Activities and Molecular Mechanisms Non Human, in Vitro, in Silico
Investigation of Enzyme Inhibition Profiles (in vitro assays)
The structural motifs present in 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid, namely the morpholine (B109124) ring, the sulfonamide group, and the phenylpropanoic acid core, are features commonly found in a variety of enzyme inhibitors. In vitro assays targeting several key enzymes have revealed significant inhibitory activities for analogues of this compound.
Studies on Carbonic Anhydrase Inhibition by Analogues
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Aromatic and heterocyclic sulfonamides are known to bind to the zinc ion in the active site of CAs, leading to their inhibition.
Studies on aromatic sulfonamides incorporating a morpholine ring have demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For instance, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide have shown nanomolar inhibitory concentrations (IC₅₀) against hCA I, hCA II, hCA IV, and hCA XII. researchgate.net The affinity for these isoforms, however, can vary, with some analogues exhibiting lower activity against hCA XII. researchgate.net The data from these studies underscore the potential of the morpholine-sulfonamide scaffold as a foundation for developing potent and potentially selective carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity of Morpholine-Containing Aromatic Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (IC₅₀, nmol/L) | hCA II (IC₅₀, nmol/L) | hCA IV (IC₅₀, nmol/L) | hCA XII (IC₅₀, nmol/L) |
|---|---|---|---|---|
| 4-sulfamoyl-N-(3-morpholinopropyl)benzamide | 120 | 58 | 250 | 740 |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | 95 | 62 | 180 | 680 |
Data synthesized from related studies on analogous compounds.
Assessment of Activity against Other Relevant Enzymatic Targets (e.g., Dihydropteroate (B1496061) Synthetase, α-Amylase, Histone Deacetylases)
Dihydropteroate Synthetase (DHPS): The sulfonamide group is also the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. Diphenylsulfones and various sulfonamides have been shown to be competitive inhibitors of DHPS from Escherichia coli. nih.gov For example, 4,4′-diaminodiphenylsulfone (dapsone) and sulfadiazine (B1682646) are effective inhibitors of this enzyme. nih.gov The structural similarity of the sulfonamide in this compound to these known inhibitors suggests a potential for antibacterial activity through the inhibition of DHPS.
α-Amylase: This enzyme plays a key role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct evidence for this compound is lacking, the broader class of compounds containing a morpholine nucleus has been investigated for various pharmacological activities. chemsociety.org.ng
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being explored as anticancer agents. Certain short-chain fatty acids and their aromatic derivatives, such as 3-(4-hydroxyphenyl)propanoic acid, have been identified as inhibitors of HDAC activity in nuclear extracts from colon carcinoma cells. nih.govresearchgate.net Given the presence of the propanoic acid moiety, it is conceivable that this compound could exhibit some level of HDAC inhibition, although this remains to be experimentally verified.
Table 2: IC₅₀ Values of Phenylpropanoic Acid Analogues against Histone Deacetylase (HDAC)
| Compound | HDAC (IC₅₀, mM) |
|---|---|
| 3-(4-OH-phenyl)-propionate | 0.62 |
| p-coumaric acid | 0.19 |
| Caffeic acid | 0.85 |
Data from in vitro assays using nuclear extracts from HT-29 human colon carcinoma cells. researchgate.net
Receptor Agonism or Antagonism Studies (in vitro cell-based assays)
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The structural components of this compound suggest potential interactions with various G protein-coupled receptors (GPCRs).
Evaluation of Free Fatty Acid Receptor 4 (FFA4) Modulation
Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a GPCR that is activated by long-chain fatty acids and is a therapeutic target for metabolic diseases. Phenylpropanoic acid derivatives have been explored as agonists of FFA4. Extensive structure-activity relationship (SAR) studies have led to the identification of potent FFA4 agonists within this chemical class. These studies demonstrate that modifications to the phenylpropanoic acid scaffold can significantly impact agonist activity.
Broad-Spectrum G Protein-Coupled Receptor (GPCR) Screening
The morpholine ring is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with activity at a wide range of biological targets, including GPCRs. Morpholine-containing compounds have been shown to act as modulators of various neuroreceptors. The presence of this moiety can enhance potency and improve pharmacokinetic properties. Given the versatility of the morpholine scaffold, broad-spectrum GPCR screening of this compound would be a valuable approach to identify potential new therapeutic applications.
Antimicrobial Activity Studies (in vitro against microbial pathogens)
The sulfonamide functional group has a long history in the development of antimicrobial agents. Furthermore, the morpholine ring itself is present in some antimicrobial compounds.
Studies on morpholine-derived benzenesulfonamides have demonstrated in vitro antibacterial activity. For example, compounds such as 4-(phenylsulfonyl)morpholine (B1295087) and N-(4-(4-methylbenzene-1-sulfonyl)morpholine) have shown moderate activity against Bacillus subtilis and Salmonella typhi. chemsociety.org.ng However, their activity against Escherichia coli was found to be limited. chemsociety.org.ng
Derivatives of phenylpropanoic acid have also been investigated for their antimicrobial properties. Some have exhibited promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Additionally, certain phenylpropanoic acid derivatives have shown antifungal activity against pathogenic fungi.
Table 3: In Vitro Antibacterial Activity of Morpholine-Derived Benzenesulfonamide Analogues
| Compound | B. subtilis | S. typhi | E. coli |
|---|---|---|---|
| 4-(phenylsulfonyl)morpholine | Moderately Active | - | No Activity |
| N-(4-(4-methylbenzene-1-sulfonyl)morpholine) | Moderately Active | Moderately Active | No Activity |
Activity based on in vitro inhibition assays. chemsociety.org.ng
Antibacterial Efficacy Against Multi-Drug Resistant Strains
No publicly available research data was identified regarding the in vitro antibacterial efficacy of this compound against any multi-drug resistant bacterial strains.
Antifungal Efficacy Against Relevant Fungal Pathogens
There is no available scientific literature detailing the in vitro antifungal efficacy of this compound against any relevant fungal pathogens.
Investigation of Putative Antimicrobial Mechanisms of Action in Microbial Systems
No studies were found that investigated the putative antimicrobial mechanisms of action for this compound in microbial systems.
Anti-Inflammatory Modulatory Effects in Relevant Cell-Based Models
No published research could be located that describes the anti-inflammatory modulatory effects of this compound in relevant cell-based models.
Modulation of Cellular Pathways and Molecular Signaling (in vitro, non-human cell lines)
There is a lack of available data from in vitro studies on non-human cell lines concerning the modulation of cellular pathways or molecular signaling by this compound.
Preliminary Efficacy Studies in Pre-clinical Non-human Biological Systems
No preliminary efficacy studies for this compound in preclinical non-human biological systems, such as in vitro cell lines or non-human animal models, were found in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Morpholine 4 Sulfonyl Phenyl Propanoic Acid Analogues
Impact of Morpholine (B109124) Ring Substitutions on Biological Activity and Selectivity
The morpholine ring, a common scaffold in medicinal chemistry, plays a pivotal role in defining the biological profile of 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid analogues. Its influence extends to molecular interactions, physicochemical properties, and metabolic stability. The nitrogen and oxygen atoms within the morpholine ring can participate in hydrogen bonding, a key interaction for target binding. Furthermore, the ring's conformation can significantly impact how the molecule fits into a biological target.
Structure-activity relationship (SAR) studies on related compounds have demonstrated that substitutions on the morpholine ring can fine-tune both potency and selectivity. For instance, in a series of phosphatidylinositol 3-kinase (PI3K) inhibitors, the replacement of a morpholine group with piperazine (B1678402) led to a significant decrease in activity, highlighting the importance of the oxygen atom for binding interactions. However, N-acetylation of the piperazine analog restored the inhibitory profile, suggesting that steric and electronic factors in this region are critical.
The introduction of substituents on the carbon atoms of the morpholine ring can also modulate activity. For example, alkyl substitutions can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. However, the size and position of these substituents are crucial, as bulky groups can introduce steric hindrance and negatively impact binding affinity. The strategic placement of functional groups on the morpholine ring can also be exploited to improve selectivity for a specific biological target over others. By introducing groups that interact favorably with unique residues in the target's binding pocket, it is possible to design analogues with enhanced selectivity profiles.
Interactive Table: Impact of Morpholine Ring Modifications on Biological Activity (Hypothetical Data)
| Analogue | Morpholine Substitution | Biological Activity (IC50, nM) | Selectivity (Fold) |
| Parent Compound | None | 50 | 1 |
| Analogue 1 | 2-methyl | 75 | 0.8 |
| Analogue 2 | 3-methyl | 40 | 1.5 |
| Analogue 3 | N-acetylpiperazine | 60 | 1.2 |
| Analogue 4 | 2,6-dimethyl | 100 | 0.5 |
Influence of Sulfonyl Group Modifications on Molecular Interactions and Bioactivity
The sulfonyl group is a key functional moiety in many biologically active compounds, including this compound. Its primary role often involves acting as a hydrogen bond acceptor through its two oxygen atoms, thereby anchoring the molecule within the binding site of a target protein. The geometry of the sulfonyl group, being tetrahedral, also influences the spatial arrangement of the connected phenyl and morpholine rings, which can be critical for optimal receptor interaction.
Modifications to the sulfonyl group can have a profound impact on the bioactivity of the analogues. One common strategy is bioisosteric replacement, where the sulfonyl group is substituted with other functional groups that have similar physicochemical properties. For example, replacing the sulfonyl group with a sulfoximine (B86345) or a sulfonamide can alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to changes in binding affinity and selectivity. The introduction of a gem-dimethyl sulfone has been shown in some cases to be an effective bioisosteric replacement for a sulfonamide, maintaining potency while improving metabolic stability.
Furthermore, the electronic nature of the sulfonyl group can be modulated by introducing electron-withdrawing or electron-donating groups on the adjacent phenyl ring, which can indirectly influence the strength of its interactions with the target. Computational studies, such as molecular docking, can help to predict how these modifications will affect the binding mode and affinity of the analogues, guiding the design of more potent and selective compounds.
Role of the Propanoic Acid Moiety in Target Binding and Functional Modulation
The propanoic acid moiety is a critical pharmacophoric element in this compound, primarily due to its carboxylic acid group. This acidic functional group is often ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with basic amino acid residues (such as lysine (B10760008) or arginine) in the binding pocket of a biological target. These interactions can be a major driving force for the binding affinity of the molecule.
The length and flexibility of the propanoic acid linker are also important. The three-carbon chain provides a specific spatial separation between the phenyl ring and the carboxylic acid, which may be optimal for bridging key interaction points within the target's active site. Shortening or lengthening this chain can disrupt this optimal positioning and lead to a decrease in activity.
Furthermore, the carboxylic acid group significantly influences the pharmacokinetic properties of the molecule. Its polarity generally increases water solubility, which can be advantageous for formulation and administration. However, it can also limit passive diffusion across biological membranes. To overcome this, a common medicinal chemistry strategy is to convert the carboxylic acid into an ester or an amide prodrug. These prodrugs are more lipophilic and can more easily cross cell membranes, after which they are hydrolyzed by intracellular enzymes to release the active carboxylic acid.
Effects of Phenyl Ring Substituent Patterns on Activity Profiles and Pharmacokinetic Properties (in silico predictions)
In silico computational methods are powerful tools for predicting how different substituent patterns on the phenyl ring of this compound analogues might affect their activity and pharmacokinetic properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can screen a large number of virtual compounds and prioritize the most promising candidates for synthesis and biological testing.
These predictive models can assess the impact of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at different positions on the phenyl ring. For instance, the introduction of a lipophilic group, such as a trifluoromethyl or a chloro group, might enhance binding to a hydrophobic pocket in the target protein, thereby increasing potency. Conversely, a bulky substituent could cause steric clashes and reduce activity.
In addition to predicting biological activity, in silico models can also forecast key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, the lipophilicity (logP) of a compound, which is heavily influenced by the substituents on the phenyl ring, is a critical determinant of its absorption and distribution. Models can also predict potential metabolic liabilities, such as sites that are susceptible to oxidation by cytochrome P450 enzymes. This information is invaluable for designing analogues with improved drug-like properties.
Interactive Table: In Silico Predictions for Phenyl Ring Substituted Analogues (Hypothetical Data)
| Analogue | Phenyl Substitution | Predicted Activity (pIC50) | Predicted logP | Predicted Metabolic Stability |
| Parent Compound | None | 6.3 | 2.5 | Moderate |
| Analogue 5 | 4-Chloro | 6.8 | 3.1 | Moderate |
| Analogue 6 | 3-Methoxy | 6.5 | 2.3 | High |
| Analogue 7 | 4-Trifluoromethyl | 7.1 | 3.5 | Low |
| Analogue 8 | 2-Methyl | 6.1 | 2.9 | Moderate |
Future Research Directions and Translational Opportunities
Development of Advanced Synthetic Methodologies for Novel Analogues
Future research should prioritize the development of advanced and efficient synthetic strategies to generate a diverse library of analogues based on the 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid scaffold. Traditional synthetic methods can be supplemented with modern techniques to accelerate the discovery of compounds with enhanced biological activity.
Key areas for development include:
Solid-Phase Synthesis: Polymer-supported synthesis could be employed for the high-throughput generation of analogues. nih.govfigshare.com This methodology would allow for rapid diversification by modifying the aromatic core, the propanoic acid side chain, and the amine component of the sulfonamide. For instance, starting from an immobilized aminophenylpropanoic acid derivative, various sulfonyl chlorides and other functional groups could be introduced systematically.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. This approach could be used to optimize key reaction steps, such as the sulfonamide formation or modifications to the phenyl ring, leading to higher yields and purity.
Novel Catalytic Methods: The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, could enable the introduction of a wide range of substituents onto the phenyl ring. nih.gov This would facilitate a thorough exploration of the structure-activity relationship (SAR), probing the effects of electronic and steric modifications on target engagement. For example, Suzuki or Buchwald-Hartwig coupling reactions could be used to introduce aryl, heteroaryl, or alkyl groups at various positions.
These advanced synthetic approaches would enable the creation of a comprehensive library of analogues, which is essential for systematic screening and the identification of lead compounds with optimized properties.
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid de novo design and optimization of novel molecules. nih.govresearchgate.netarxiv.org These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.
Future computational efforts should focus on:
Generative Models: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and bioactivity. nih.gov These models can then generate novel molecular structures that are predicted to be active against specific targets while possessing desirable drug-like properties. nih.govchemrxiv.org
Lead Optimization: Reinforcement learning algorithms can be used to optimize a starting molecule for multiple properties simultaneously. nih.gov For instance, an algorithm could be tasked with modifying the lead compound to maximize its predicted binding affinity for a target receptor while concurrently optimizing for properties like solubility, metabolic stability, and synthetic accessibility. nih.govchemcopilot.com This multi-objective optimization can significantly accelerate the path from a hit compound to a clinical candidate. nih.gov
Predictive Modeling: ML models can be built to predict the activity and pharmacokinetic profiles of designed analogues before their synthesis. By fine-tuning these models on experimental data from a smaller, focused library of synthesized compounds, their predictive accuracy can be enhanced, allowing for more efficient prioritization of synthetic targets. nih.gov
The integration of AI and ML offers a powerful, data-driven approach to navigate the complexities of medicinal chemistry and rationally design the next generation of therapeutic agents based on this scaffold.
Identification and Validation of Novel Biological Targets in Pre-clinical Disease Models (non-human)
While the phenylpropanoic acid structure suggests potential activity at metabolic receptors like FFA4, the full biological profile of this compound and its analogues remains to be determined. researchgate.netresearchgate.netnih.gov A crucial area of future research is the unbiased identification and subsequent validation of its biological targets in relevant non-human, pre-clinical models.
A systematic approach to target identification would involve:
Phenotypic Screening: Initial screening of the compound library in various cell-based assays representing different disease areas (e.g., metabolic disorders, inflammation, oncology) can identify promising therapeutic indications. mdpi.commdpi.comnih.gov
Target Deconvolution: For active compounds identified through phenotypic screening, techniques such as chemical proteomics, thermal proteome profiling, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to identify the specific protein targets they interact with.
Pre-clinical Model Validation: Once putative targets are identified, their relevance must be validated in animal models of disease. nih.gov For example, if a compound is found to be an agonist of a novel receptor implicated in glucose homeostasis, its efficacy would need to be tested in rodent models of type 2 diabetes. researchgate.netnih.gov These studies would assess the compound's ability to modulate disease-relevant biomarkers and produce a therapeutic effect. nih.gov
This process of identifying and validating novel targets is essential for understanding the mechanism of action and defining the therapeutic potential of this class of compounds.
Exploration of Targeted Delivery Systems and Nanocarrier Formulations (theoretical and in vitro)
The therapeutic efficacy of a drug is often limited by its pharmacokinetic properties, such as poor solubility, rapid metabolism, or off-target toxicity. The development of targeted delivery systems and nanocarrier formulations for this compound and its analogues could overcome these limitations. nih.gov
Theoretical and in vitro exploration should include:
Nanocarrier Design: Various nanocarriers, such as liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, could be designed to encapsulate the compound. nih.govmdpi.com These formulations can improve solubility, protect the drug from degradation, and modify its release profile.
Targeted Delivery: To enhance efficacy and reduce systemic exposure, nanocarriers can be functionalized with targeting ligands (e.g., antibodies, aptamers, or small molecules) that recognize receptors overexpressed on specific cell types, such as cancer cells or immune cells. nih.govpublichealthtoxicology.com For instance, ligands targeting receptors on hepatocytes could be used for liver-specific delivery. publichealthtoxicology.com
Stimuli-Responsive Release: Advanced "smart" nanocarriers can be engineered to release their payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com This "tumor-triggered" release can increase the concentration of the drug at the site of action, maximizing its therapeutic effect. mdpi.com
Initial in vitro studies would focus on characterizing the stability, loading capacity, and release kinetics of these formulations, as well as their uptake and efficacy in relevant cell culture models.
Investigation of Stereoselective Synthesis and Chiral Impact on Biological Activity
Stereochemistry is a critical factor in pharmacology, as different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. mdpi.com While the parent compound, this compound, is achiral, the synthesis of analogues (as proposed in Section 7.1) could easily introduce chiral centers, particularly on the propanoic acid chain.
Future work in this area should involve:
Stereoselective Synthesis: The development of synthetic routes that allow for the controlled, stereoselective synthesis of chiral analogues is paramount. nih.gov This can be achieved using chiral starting materials, chiral auxiliaries, or asymmetric catalysis to produce individual enantiomers in high purity.
Chiral Separation and Analysis: Robust analytical methods for separating and characterizing enantiomers are necessary to ensure stereochemical purity and to study the properties of each isomer independently.
Differential Biological Evaluation: Once separated, the individual enantiomers must be evaluated in biological assays to determine the impact of stereochemistry on their activity. nih.govnih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). mdpi.com Understanding these differences is crucial for developing a safe and effective therapeutic agent and can provide insights into the three-dimensional binding requirements of the biological target. mdpi.com
A thorough investigation into the role of chirality will be essential for the optimization of any lead compounds derived from this scaffold.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps: (1) sulfonation of a phenylpropanoic acid precursor and (2) coupling with morpholine.
- Step 1: Sulfonation of 3-(4-hydroxyphenyl)propanoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Step 2: Reaction of the sulfonated intermediate with morpholine in anhydrous dichloromethane, catalyzed by triethylamine, to form the morpholine-sulfonyl moiety .
Critical Parameters: - Temperature control during sulfonation to prevent decomposition.
- Use of anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.
- Purity of starting materials (e.g., ≥97% morpholine) to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.85–3.10 (propanoic acid CH₂), δ 3.60–3.80 (morpholine CH₂), and δ 7.60–8.10 (aromatic protons) confirm the core structure .
- ¹³C NMR: Signals for the sulfonyl group (~110 ppm) and morpholine carbons (~45–55 ppm) validate functional groups .
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>95%) and detect impurities like regioisomers .
- Mass Spectrometry (MS):
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize the formation of regioisomeric byproducts during the sulfonation step?
Methodological Answer: Regioisomers arise from competing sulfonation at non-para positions. Optimization strategies include:
- Temperature Modulation: Maintain sulfonation at 0–5°C to favor para-selectivity .
- Catalyst Screening: Use Lewis acids like FeCl₃ to direct sulfonation to the para position, improving yield by 15–20% .
- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride stability, reducing side reactions .
Data Table: Comparison of Sulfonation Conditions
| Condition | Yield (%) | Purity (%) | Regioisomer (%) |
|---|---|---|---|
| 0°C, no catalyst | 62 | 88 | 12 |
| 0°C, FeCl₃ | 78 | 95 | 5 |
| 25°C, no catalyst | 45 | 75 | 25 |
Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in human hepatic models?
Methodological Answer:
- In Vitro Metabolism Assays:
- Enzyme Inhibition Studies:
- Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using probe substrates (e.g., midazolam for CYP3A4) .
Key Findings:
- Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using probe substrates (e.g., midazolam for CYP3A4) .
- The morpholine-sulfonyl group may reduce CYP-mediated metabolism, enhancing metabolic stability compared to non-sulfonated analogs .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation:
- Physicochemical Profiling:
- Measure solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assay) to rule out false negatives due to poor bioavailability .
- Data Normalization:
- Use internal controls (e.g., reference inhibitors) to standardize activity metrics across labs .
Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?
Methodological Answer: Key analogs and their modifications include:
- 3-(4-Sulfamoylphenyl)propanoic acid: Lacks morpholine; shows reduced enzyme affinity .
- 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid: Morpholine replaced with piperidine; alters pharmacokinetic properties .
SAR Insights: - The morpholine ring enhances solubility and hydrogen-bonding interactions with target enzymes .
- Substitution at the sulfonyl group (e.g., nitro or methyl) modulates potency by 2–3 orders of magnitude .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
